(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

FGFR inhibitor enantiomer potency ratio oncology

This enantiopure (2S)-amino alcohol is the key chiral building block for piclamilast-class PDE4 inhibitors (RP 73401, IC₅₀ ~16 nM) and FGFR-targeted oncology candidates. The 3,5-dichloropyridin-4-yl headgroup is the pharmacophoric signature; the (S)-configuration is non-negotiable — the corresponding R-enantiomer of the final FGFR drug exhibits a 10.44-fold potency loss, and the racemate (CAS 1270335-37-9) requires costly chiral resolution. Orthogonal amine and hydroxyl handles enable parallel amide/ether library synthesis. ≥98% purity supports late-stage GMP intermediate qualification. For correct stereochemical outcome in PDE4-, FGFR-, and anti-malarial programs, specify this enantiomer exclusively.

Molecular Formula C7H8Cl2N2O
Molecular Weight 207.05 g/mol
Cat. No. B13055809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol
Molecular FormulaC7H8Cl2N2O
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)C(CO)N)Cl
InChIInChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
InChIKeyRNYGIKRAYJJHCS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol — Chiral Amino Alcohol Building Block for PDE4- and Kinase-Targeted Drug Discovery


(2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol (CAS 1212866-55-1) is an enantiopure, chiral amino alcohol featuring a 3,5-dichloropyridin-4-yl moiety — the signature pharmacophoric headgroup of the clinical-stage PDE4 inhibitor piclamilast (RP 73401) [1]. With molecular formula C₇H₈Cl₂N₂O and molecular weight 207.05 g/mol, the compound presents both primary amine and hydroxyl functional handles on a single stereogenic carbon, enabling divergent derivatization into amide, ether, ester, or heterocycle-linked conjugates [2]. The (S)-configuration is defined at the carbon bearing the amino and hydroxymethyl substituents, distinguishing it from its (R)-enantiomer (CAS 1212799-01-3) and the racemate (CAS 1270335-37-9). Commercial availability at ≥98% purity supports its use as a late-stage intermediate requiring defined stereochemistry .

Why Racemic or Regioisomeric 3,5-Dichloropyridyl Amino Alcohols Cannot Replace (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol


The 3,5-dichloropyridin-4-yl amino alcohol scaffold appears in multiple stereochemical and regioisomeric forms, yet they are not functionally interchangeable. The (S)-configuration at the amino-bearing carbon dictates the spatial orientation of the primary amine and hydroxyl groups, which serve as the anchoring vectors for amide/ether bond formation in downstream drug candidates [1]. In the structurally analogous FGFR inhibitor series, the R-enantiomer of the final drug (R-21c) exhibited 10.44-fold greater potency against FGFR1 than its S-configured counterpart — a potency differential traced directly to the chirality of the 1-(3,5-dichloropyridin-4-yl)ethoxy moiety [2]. Furthermore, the 4-pyridyl attachment position is non-negotiable: the corresponding 2-pyridyl regioisomer (CAS 1270356-90-5) presents an altered nitrogen adjacency that perturbs both the pKa of the ring and the trajectory of substituents into target binding pockets . The racemic mixture (CAS 1270335-37-9) introduces 50% of the undesired enantiomer, diluting stereochemical fidelity and complicating chiral HPLC resolution of final products.

Quantitative Differentiation of (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol Against Closest Analogs


Enantiomeric Impact on FGFR1 Potency: 10.44-Fold Differential in Final Drug Candidates Derivatized from the Chiral Alcohol Precursor

In the final drug molecule (R)-21c — a pan-FGFR inhibitor whose synthesis employs an (S)-configured 1-(3,5-dichloropyridin-4-yl)ethanol building block — the R-enantiomer at the ether-bearing chiral center achieves IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM against FGFR1, FGFR2, FGFR3, and FGFR4 respectively [1]. The corresponding S-enantiomer (S-21c) was 10.44-fold less potent against FGFR1, a difference attributed to the inability of the S-configuration to extend into the active-site P-loop and engage residues Phe489, Arg629, Arg570, and Pro663 [2]. Because the stereochemical outcome of the final drug is pre-determined by the chirality of the amino alcohol or hydroxyl intermediate used in its construction, selecting the incorrect enantiomer of the building block yields a final compound with quantifiably inferior target engagement.

FGFR inhibitor enantiomer potency ratio oncology

Functional Group Superiority: Dual Amino-Alcohol Handles Enable Divergent Derivatization vs. Mono-Functional 4-Amino-3,5-dichloropyridine

The core 3,5-dichloropyridin-4-yl pharmacophore defines piclamilast (RP 73401), a PDE4 inhibitor with IC₅₀ = 1–2 nM against human PDE4 . Piclamilast is constructed by coupling 4-amino-3,5-dichloropyridine (a mono-amine building block, CAS 22889-78-7) with 3-(cyclopentyloxy)-4-methoxybenzoic acid [1]. The resulting amide bond is the sole derivatization vector. By contrast, (2S)-2-amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol offers two distinct nucleophilic handles — a primary amine and a primary alcohol — on an ethyl spacer, enabling sequential orthogonal derivatization (e.g., amide formation at the amine followed by O-alkylation at the hydroxyl, or vice versa) without protecting-group manipulation . This translates to 1 amine handle vs. 2 functional handles (amine + alcohol), effectively doubling the number of synthetically accessible derivative series from a single intermediate.

PDE4 inhibitor synthesis piclamilast analog functional handle count

PDE4 Inhibitory Activity of Conjugates: Pharmacophore Headgroup Confers Low-Nanomolar Potency When Linked via the Amino Handle

When the 3,5-dichloropyridin-4-ylamine headgroup is conjugated via an amide bond — the same linkage formed when (2S)-2-amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is coupled through its primary amine — the resulting compounds retain potent PDE4 inhibition. The direct conjugate piclamilast (N-(3,5-dichloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide) inhibits PDE4 with IC₅₀ values of 1 nM (human neutrophil), 2 nM (eosinophil), and 16 nM (pig aorta) . A closely related amide conjugate, 8-methoxy-2-trifluoromethyl-quinoline-5-carboxylic acid (3,5-dichloro-pyridin-4-yl)-amide (SCH-365351), inhibits PDE4B with IC₅₀ = 51 nM [1]. Replacement of the entire 4-amino-3,5-dichloropyridine headgroup with alternative heterocycles in the trypanosomal PDE series resulted in uniformly weak inhibitory activity (<50% inhibition at 10 µM against TbrPDEB1), confirming that the 3,5-dichloropyridin-4-yl motif is essential and non-substitutable for PDE4-family potency [2].

PDE4 inhibition piclamilast headgroup cAMP phosphodiesterase

Regioisomeric Specificity: 4-Pyridyl vs. 2-Pyridyl Substitution Determines PDE4 Amide Conjugate Geometry and Binding Competence

The substitution position on the pyridine ring critically determines the vector of the amino/amide substituent relative to the dichloro substitution pattern. In piclamilast and all its potent PDE4-inhibiting analogs, the amide linkage is at the 4-position of the 3,5-dichloropyridine ring, placing the amide NH coplanar with the ring system for optimal hydrogen-bonding geometry with the PDE4 active-site glutamine [1]. The X-ray crystal structure of PDE4D in complex with LEO 29102 (PDB 4WCU) — a soft-drug PDE4 inhibitor bearing a 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]}-2,3-dimethoxyphenoxy scaffold — confirms that the 4-pyridyl attachment positions the dichloropyridine ring for critical π-stacking and halogen-bond interactions within the enzyme pocket [2]. The 2-pyridyl regioisomer (CAS 1270356-90-5) rotates the vector of substitution by approximately 60°, disrupting this binding geometry. No published PDE4 inhibitor bears the 3,5-dichloropyridin-2-yl amide motif with comparable potency, consistent with the regioisomeric constraint observed in crystallographic data.

regioisomer comparison pyridyl attachment PDE4 pharmacophore geometry

Enantiopurity Requirement: Racemic 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol Introduces Chiral Resolution Burden and Pharmacological Ambiguity

The commercial racemic mixture (CAS 1270335-37-9) is priced and catalogued as a single entity but contains an equimolar blend of (2S)- and (2R)-enantiomers . In the FGFR inhibitor program, the (R)-configured final drug (R-21c, FGFR1 IC₅₀ = 0.9 nM) was 10.44-fold more potent than the (S)-configured final drug (S-21c, FGFR1 IC₅₀ ≈ 9.4 nM), and in vivo, (R)-21c achieved 96.9% tumor growth inhibition (TGI) in an NCI-H1581 xenograft model at 10 mg/kg/qd p.o. [1]. Using the racemic building block would produce a 1:1 mixture of diastereomeric final products (assuming additional chiral centers), requiring chiral HPLC separation of the final drug substance — adding cost, reducing yield by ≥50%, and complicating GMP manufacture. The enantiopure (2S)-building block (CAS 1212866-55-1) is commercially available at 98% purity, eliminating this resolution step .

enantiopurity racemate vs. single enantiomer chiral resolution

Optimal Procurement Scenarios for (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol in Drug Discovery and Chemical Biology


Synthesis of Enantiopure Pan-FGFR Inhibitors via Chiral Alcohol Intermediate Incorporation

The (S)-configured 1-(3,5-dichloropyridin-4-yl)ethanol motif — directly accessible from this compound via N-protection and reductive deamination strategies, or employed as a closely related building block — serves as the key chiral synthon for the FGFR inhibitor series exemplified by (R)-21c, which achieved FGFR1-4 IC₅₀ values of 0.9–6.1 nM and 96.9% tumor growth inhibition in FGFR1-amplified xenograft models [1]. Programs targeting FGFR-driven cancers (bladder, breast, lung, gastric) should specify the (2S)-enantiomer to ensure the correct stereochemical outcome in the final drug candidate, given the documented 10.44-fold potency advantage of the R-configuration at the ether center [2].

Construction of PDE4-Focused Compound Libraries with Dual Diversification Points

The primary amine of this compound can be acylated with carboxylic acid building blocks to generate piclamilast-like PDE4 inhibitors (template IC₅₀ = 1–51 nM range), while the primary alcohol remains available for subsequent O-alkylation, esterification, or oxidation to the aldehyde/carboxylic acid [1]. This orthogonal reactivity enables the parallel synthesis of two distinct libraries from a single chiral scaffold — one varying at the amide position (R₁) and one at the ether/ester position (R₂) — accelerating hit-to-lead optimization for PDE4-mediated indications including atopic dermatitis, COPD, and asthma [2]. The 3,5-dichloro substitution is essential: headgroup replacement studies confirm that isosteric heterocycles reduce TbrPDEB1 inhibition to <50% at 10 µM [3].

Anti-Malarial Lead Optimization Leveraging the Chlorinated Pyridyl Pharmacophore

The 3,5-dichloropyridin-4-yl motif appears in anti-malarial chemotypes, including Compound 35 from US Patent 11,903,936, which inhibited P. falciparum 3D7 with EC₅₀ = 7 nM and demonstrated broad activity against chloroquine- and artemisinin-resistant strains [1]. The chiral amino alcohol scaffold provides an entry point for synthesizing analogs with improved aqueous solubility (via the hydroxyl group) and membrane permeability (via the dichloropyridyl ring), critical parameters identified in the lead optimization campaign [2]. Procurement of the (S)-enantiomer ensures stereochemical consistency when evaluating structure-activity relationships in chiral anti-malarial series.

Soft-Drug PDE4 Inhibitor Design Using the Hydroxyl Handle for Metabolic Lability

The primary alcohol of this compound provides a synthetic handle for introducing hydrolytically or metabolically labile ester linkages — a strategy exemplified by LEO 29102, a soft-drug PDE4 inhibitor (PDE4D IC₅₀ = 5 nM) designed for topical treatment of atopic dermatitis with minimal systemic exposure [1]. The X-ray co-crystal structure of LEO 29102 bound to PDE4D (PDB 4WCU, 2.35 Å resolution) provides a structural template for designing analogs where the amino alcohol scaffold is elaborated into acylated or ether-linked conjugates that maintain high target potency while incorporating a programmed metabolic soft spot [2].

Quote Request

Request a Quote for (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.